molecular formula C13H18N2O2S B2977271 6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine CAS No. 1396680-71-9

6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine

Cat. No.: B2977271
CAS No.: 1396680-71-9
M. Wt: 266.36
InChI Key: QCHMFXONOMTIRG-UHFFFAOYSA-N
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Description

6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine is a chemical compound with a unique structure that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine involves several steps. One common synthetic route includes the nucleophilic substitution reaction of 2-(2-bromoethoxy)benzo[d]thiazole with substituted phenols . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the ethoxy groups can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in microbial growth and replication .

Comparison with Similar Compounds

6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ethoxy and ethoxyethyl substitutions, which confer distinct chemical and biological properties compared to other related compounds.

Properties

IUPAC Name

6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-3-16-8-7-15-11-6-5-10(17-4-2)9-12(11)18-13(15)14/h5-6,9,14H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHMFXONOMTIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)OCC)SC1=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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